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A Comparative Analysis of Naringin Content in
Diverse Citrus Varieties
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison

of Naringin Levels Supported by Experimental Data.

Naringin, a prominent flavanone-7-O-glycoside, is a key bioactive compound found in citrus

fruits, contributing to their characteristic bitter taste and imparting a range of pharmacological

benefits.[1][2][3][4] Its concentration varies significantly across different citrus species and even

within the various tissues of the fruit.[3][5][6] This guide provides a comparative analysis of

naringin content in several citrus varieties, supported by quantitative data and detailed

experimental methodologies for its quantification.

Quantitative Comparison of Naringin Content
The concentration of naringin has been documented in various citrus fruits, with grapefruit and

pummelo generally exhibiting the highest levels.[1][2][7] The distribution of naringin is not

uniform within the fruit; the albedo (the white, spongy part of the peel) and flavedo (the outer,

colored part of the peel) typically contain higher concentrations than the juice or seeds.[3][5][6]

Below is a summary of naringin content across different citrus varieties and fruit parts, compiled

from various studies.
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Citrus Variety Fruit Part Naringin Content Reference

Grapefruit (Citrus

paradisi)
Albedo 940.26 mg/100g DW [5]

Grapefruit (Citrus

paradisi)
Juice

17 mg/100g (as

aglycone)
[7]

Grapefruit (Citrus

paradisi)
Peel 2300 µg/mL [3]

Orange (Citrus

sinensis)
Albedo 791.17 mg/100g DW [5]

Orange (Citrus

sinensis)
Peel 2.021 mg/g [8]

Orange (Citrus

sinensis)
Juice

2.13 mg/100 mL

(Naringenin)
[9]

Mandarin (Citrus

reticulata)
Albedo 602.10 mg/100g DW [5]

Pummelo (Citrus

grandis)
Albedo

10,065.06 - 28,508.01

ppm
[6]

Pummelo (Citrus

grandis)
Flavedo

2,483.96 - 8,964.24

ppm
[6]

Pummelo (Citrus

grandis)
Juice 242.63 - 386.45 ppm [6]

Pummelo (Citrus

grandis)
Juice 72.06 - 73.90 mg/L [10]

Sweet Orange (cv.

Mosambi)
Juice 19.95 mg/L [10]

Lemon (Citrus limon) Juice
0.38 mg/100 mL

(Naringenin)
[9]

Sour Orange (Citrus

aurantium)
- 47.1 µg/mL [3]
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Note: DW = Dry Weight. Content values are presented as reported in the source and may vary

based on cultivar, maturity, and extraction method.

Experimental Protocols for Naringin Quantification
The accurate quantification of naringin in citrus samples is predominantly achieved through

High-Performance Liquid Chromatography (HPLC).[1][2][11] The following protocol is a

generalized methodology based on common practices reported in the literature.

1. Sample Preparation and Extraction:

Fruit Dissection: The citrus fruit is washed and dissected into its constituent parts (e.g.,

flavedo, albedo, segment membranes, juice, seeds).

Homogenization: A known weight of the fresh or dried plant material is ground into a fine

powder.

Solvent Extraction: The powdered sample is extracted with a suitable solvent. Ethanol and

methanol are commonly used.[8] The extraction can be performed using various techniques,

including:

Ultrasonic-Assisted Extraction (UAE): The sample is sonicated in the solvent for a

specified period (e.g., 20-30 minutes) and temperature (e.g., 50-65°C).[8][12] This method

is noted for its efficiency.[8]

Maceration: The sample is soaked in the solvent for an extended period.

Filtration and Centrifugation: The resulting extract is filtered to remove solid debris.

Centrifugation can further clarify the supernatant.

Final Preparation: The supernatant is collected and may be diluted with the mobile phase.

Prior to injection into the HPLC system, the sample is filtered through a 0.2 µm or 0.45 µm

syringe filter.[8]

2. HPLC Analysis:

Chromatographic System: A standard HPLC system equipped with a pump, injector, column

oven, and a detector (typically a Photodiode Array (PDA) or UV-Vis detector) is used.[1]
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Column: A C18 reversed-phase column is most commonly employed for the separation of

naringin.[8][13] Typical dimensions are 250 mm x 4.6 mm with a 5 µm particle size.[12][13]

Mobile Phase: The mobile phase typically consists of a mixture of an aqueous component

(often with an acidifier like phosphoric acid or acetic acid to improve peak shape) and an

organic solvent like acetonitrile or methanol.[8][13] The elution can be isocratic (constant

mobile phase composition) or gradient (composition changes over time).[8][12]

Example Isocratic Mobile Phase: Water and Acetonitrile (85:15 v/v).[8]

Flow Rate: A typical flow rate is 1.0 mL/min.[8]

Detection: Naringin is detected by its UV absorbance, typically at a wavelength of around

280-284 nm.[8][12]

Quantification: A standard stock solution of naringin is prepared in a suitable solvent (e.g.,

methanol) and used to create a calibration curve by plotting peak area against concentration.

[8][11] The concentration of naringin in the sample extracts is then determined by

interpolating their peak areas on this calibration curve.

Visualized Experimental Workflow
The following diagram illustrates the general workflow for the extraction and quantification of

naringin from citrus fruits.
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Experimental Workflow for Naringin Quantification

Sample Preparation

Extraction

Analysis

Quantification

Citrus Fruit Sampling

Dissection into Parts
(Peel, Pulp, etc.)

Drying & Grinding

Solvent Addition
(e.g., Ethanol)

Ultrasonic-Assisted Extraction

Filtration / Centrifugation

HPLC Injection

C18 Column Separation

UV Detection (284 nm)

Peak Area Integration

Calculation using
Calibration Curve

Data Reporting
(mg/g, etc.)

Click to download full resolution via product page

Caption: Workflow for Naringin Analysis in Citrus.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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